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Stearamine oxide

Cat. No.: B1176024
CAS No.: 154441-65-3
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Description

Historical Context of Amine Oxide Research and Development

Amine oxides, as a class of surfactants, have been developed and studied for their unique properties. They are typically synthesized by the oxidation of tertiary alkyl amines, often using hydrogen peroxide. taylorandfrancis.com Early research explored their potential as foam builders and stabilizers, viscosity enhancers, and emulsifiers, particularly in personal care products like shampoos and hair rinses. cir-safety.orgpsu.edu While smaller amine oxides are very hydrophilic, long-chain alkyl amine oxides are utilized as nonionic surfactants and foam stabilizers. google.com The development trajectory has seen interest in tailoring amine oxides with specific alkyl groups to optimize performance in various applications, including as synergists or stand-alone agents in areas like gas hydrate (B1144303) management. acs.org

Structural Characteristics and Zwitterionic Nature of Stearamine Oxide

This compound is an aliphatic tertiary amine oxide. cir-safety.org Its structure includes a long hydrophobic stearyl (C18) hydrocarbon chain and a polar head group containing a nitrogen atom bonded to three organic groups and an oxygen atom, forming an N-oxide moiety. Specifically, dihydroxyethyl this compound has the IUPAC name N,N-bis(2-hydroxyethyl)octadecan-1-amine oxide and the molecular formula C₂₂H₄₇NO₃. nih.govuni.lu

Amine oxides are often described as zwitterionic or quasi-cationic depending on the pH of the solution. taylorandfrancis.com While they carry separated positive (on nitrogen) and negative (on oxygen) charges, they are typically considered nonionic at alkaline or neutral pH. taylorandfrancis.comcir-safety.orgtandfonline.com However, under acidic conditions (below their pKa, which is around 4.5 for amine oxides), they can become protonated, exhibiting cationic characteristics by forming R₃N⁺—OH. google.comtandfonline.com This pH-dependent charge behavior is a key aspect of their zwitterionic nature.

The zwitterionic character of this compound significantly influences its behavior in aqueous solutions. At neutral to alkaline pH, where it behaves more like a nonionic surfactant, it can effectively reduce surface tension and contribute to foam building and stabilization. cir-safety.orgpsu.edutandfonline.com Its ability to form mixed micelles with anionic surfactants is well-known, leading to beneficial effects such as lowering irritation potential and improving foam and viscosity building properties in formulations. h5mag.com

Under acidic conditions, as the nitrogen atom becomes protonated, this compound gains a positive charge and exhibits cationic properties. google.comtandfonline.com This charge-switching capability allows its properties, such as interaction with other charged species and adsorption behavior, to be modulated by pH. The behavior of zwitterionic amine oxide surfactants in systems like PVA has been shown to reflect their behavior in water, forming a single monolayer on the surface. dur.ac.uk

Academic studies often compare the properties of different amine oxide homologs to understand the impact of alkyl chain length and head group structure on surfactant performance. For instance, research has compared this compound (a C18 chain) with shorter-chain homologs like lauramine oxide (C12) or dodecyldimethylamine oxide (DDMAO, C12). tandfonline.comnih.govatamanchemicals.com

These comparisons reveal that longer-chain amphoteric surfactants, including long-chain amine oxides like this compound, can exhibit different properties compared to their more commonly studied C12 counterparts. h5mag.com For example, in studies evaluating performance in cleansing formulations, this compound has shown effectiveness in reducing the amount of salt needed to achieve peak viscosity and has demonstrated good foam liking in sensory tests. h5mag.comcolonialchem.comcolonialchem.com While DDMAO might show better wetting ability or emulsifying capacity for certain substances (like soybean oil), other amine oxides or mixtures can be superior in foam stabilization or emulsifying capacity for different substances (like liquid paraffin). tandfonline.com The hydrophilicity can vary among amine oxides, with some, like DDMAO, forming strong hydrogen bonds with water despite having only one polar atom readily available for interaction. atamanchemicals.com

Classification and Broad Scientific Significance as a Long-Chain Surfactant

This compound is classified as a long-chain surfactant. h5mag.com Surfactants are agents that modify the interfacial tension of water and typically possess both lipophilic and hydrophilic groups. psu.edunih.gov Amine oxides are considered a type of zwitterionic or amphoteric surfactant, capable of carrying both positive and negative charges depending on the pH, although they are often categorized as nonionic due to their behavior at neutral to alkaline pH. taylorandfrancis.compsu.edugoogle.com

Their scientific significance lies in their ability to influence surface and interfacial phenomena, making them valuable in a wide range of applications. As long-chain amphoteric surfactants, they are particularly useful in formulations requiring viscosity modification, foam control, and compatibility with other surfactant types, especially anionic surfactants. cir-safety.orgh5mag.comjournalijar.com Their unique pH-responsive charge behavior adds another layer of versatility, allowing for tailored performance in different environments.

Properties

CAS No.

154441-65-3

Molecular Formula

C13H17NO2

Origin of Product

United States

Synthesis and Derivatization Methodologies of Stearamine Oxide

Oxidation Pathways of Tertiary Amines to Amine Oxides

The core reaction in stearamine oxide synthesis is the N-oxidation of a tertiary amine, where the nitrogen atom gains an oxygen atom. This process increases the oxidation state of the nitrogen atom libretexts.org.

Peroxide-Mediated Synthesis Routes

Hydrogen peroxide (H₂O₂) is a widely used and environmentally acceptable oxidant for the synthesis of amine oxides, both industrially and in academic settings atamankimya.comasianpubs.orgasianpubs.org. The reaction typically involves treating the tertiary amine with an aqueous hydrogen peroxide solution google.comgoogle.comgoogle.com.af. Concentrated hydrogen peroxide solutions (30% or greater) can be used, and the amount is often stoichiometric or in slight excess (100% to 115% of stoichiometric) relative to the amine google.comgoogle.com.af. The reaction temperature can range from 40°C to 100°C, with temperatures above 70°C potentially leading to undesired byproducts and temperatures below 60°C requiring longer reaction times google.com.af.

Other peroxy compounds, such as peroxycarboxylic acids (peracids), magnesium monoperphthalate, and dioxiranes, have also been employed for the oxidation of tertiary amines asianpubs.orgresearchgate.net. For instance, 2-sulfonyloxaziridines (Davis' reagents) are effective aprotic and neutral oxidizing agents for converting tertiary aliphatic amines to their corresponding N-oxides in high yields asianpubs.orgresearchgate.net.

A typical procedure for peroxide-mediated oxidation involves mixing the tertiary amine with deionized water to form an emulsion, heating the mixture, and then slowly adding the hydrogen peroxide solution google.com. The reaction is often maintained at a specific temperature for several hours to ensure sufficient conversion google.com.

Catalytic Approaches in Amine Oxide Production

Catalytic methods offer potential advantages in terms of reaction rate, selectivity, and the use of milder conditions or more environmentally friendly oxidants like molecular oxygen or hydrogen peroxide asianpubs.orgasianpubs.orgresearchgate.netsioc-journal.cn. Various catalysts have been investigated for the N-oxidation of tertiary amines.

Transition metal catalysts, such as ruthenium trichloride (B1173362), have been shown to efficiently oxidize tertiary nitrogen compounds to their N-oxides using molecular oxygen as the sole oxidant, often resulting in high yields asianpubs.orgresearchgate.net. Another catalytic system involves bromamine-T with ruthenium trichloride in an alkaline acetonitrile/water mixture asianpubs.org.

Biomimetic catalysts, like manganese porphyrins or methyltrioxorhenium, have been reported for catalytic H₂O₂ oxidations of N-heterocyclic compounds to their N-oxides asianpubs.orgasianpubs.orgresearchgate.net. Methyltrioxorhenium, for example, catalyzes the reaction of hydrogen peroxide with organonitrogen compounds efficiently at or below room temperature asianpubs.orgresearchgate.net.

Heterogenized catalysts, such as tungstate-exchanged Mg-Al layered double hydroxide (B78521) (LDH-WO₄²⁻), have demonstrated the ability to catalyze the N-oxidation of aliphatic tertiary amines using aqueous H₂O₂ in water, achieving quantitative yields at room temperature asianpubs.orgrsc.org. This approach is considered a green process due to the use of water as a solvent and a recyclable catalyst asianpubs.orgrsc.org.

Flavin catalysts have also been developed for mild and effective H₂O₂ oxidation of tertiary amines, showing considerable rate enhancement compared to uncatalyzed reactions asianpubs.orgresearchgate.netacs.org.

Purification and Characterization of Synthetic Products

Following synthesis, purification and characterization are crucial steps to obtain high-purity this compound and confirm its chemical structure.

Purification methods for amine oxides can involve removing excess oxidizing agents, byproducts, and unreacted starting materials tiiips.com. Techniques may include filtration, extraction, and distillation or other separation processes asianpubs.orgtiiips.comorgsyn.org. For instance, after peroxide oxidation, excess H₂O₂ can be destroyed by adding solid manganese dioxide, followed by filtration asianpubs.org. Crude products can be purified using techniques like chromatography, such as filtration through basic Al₂O₃ asianpubs.org. Azeotropic removal of solvent and water has also been described as a purification method for solid tertiary amine oxides, resulting in free-flowing solids with low nitrosamine (B1359907) levels google.com.

Characterization of amine oxides is typically performed using spectroscopic techniques. Fourier Transform Infrared (FTIR) spectroscopy can identify the presence of the N-O bond, which typically shows an absorption band around 933 cm⁻¹ ekb.eg. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H-NMR, is valuable for confirming the chemical structure and verifying the successful oxidation of the tertiary amine ekb.egresearchgate.net. Mass spectrometry (MS), including electrospray ionization mass spectrometry, can be used to determine the molecular weight and confirm the structure of the synthesized amine oxides researchgate.netscribd.com. Other characterization techniques mentioned in the context of amine-functionalized materials and amine oxides include X-ray diffraction (XRD) and thermogravimetric analysis (TGA) nih.govarxiv.org.

Surface properties, such as surface tension and critical micelle concentration (CMC), are important characteristics for surfactant-grade amine oxides and can be measured to evaluate their performance ekb.egresearchgate.net.

Investigation of Reaction Kinetics and Thermodynamics

Studies into the kinetics and thermodynamics of tertiary amine oxidation provide insights into reaction mechanisms, rates, and energy changes.

Kinetic studies can help determine the rate at which the oxidation reaction proceeds and how it is affected by factors such as temperature, reactant concentrations, and the presence of catalysts researchgate.netrsc.org. For example, analysis of the kinetics of N-oxidation reactions has been conducted to explore the possibility of intensifying the reaction using continuous flow reactors researchgate.net. The activation energy for the synthesis of certain esters, a related reaction type where kinetics are studied, has been determined rsc.org.

Thermodynamic studies focus on the energy changes associated with the reaction, including enthalpy and Gibbs free energy, which indicate the feasibility and equilibrium of the process arxiv.orgberkeley.edunih.gov. While specific thermodynamic data for this compound synthesis were not extensively detailed in the search results, the principles of thermodynamics are fundamental to understanding chemical reactions, including the oxidation of tertiary amines arxiv.orgberkeley.edunih.gov. Research on the thermodynamics of other oxide synthesis processes, such as ternary metal oxides, highlights the importance of understanding energy landscapes and driving forces in predicting reaction outcomes arxiv.orgberkeley.edu.

Factors influencing the reaction, such as pH and temperature, play a significant role in both kinetics and thermodynamics, affecting reaction rates and equilibrium positions google.com.af.

Potential for Functionalized this compound Derivatives in Research

Functionalized this compound derivatives, where modifications are made to the basic this compound structure, hold potential for various research applications. The long alkyl chain and the polar amine oxide head group provide a basis for designing molecules with specific properties.

Research into functionalized amine oxide surfactants, such as those based on natural vegetable oils or featuring amide groups, demonstrates the ability to tailor surface activity and other properties by modifying the molecular structure researchgate.netscribd.com. These derivatives can exhibit altered critical micelle concentrations, emulsifying power, foaming properties, and wetting capabilities researchgate.net.

The synthesis of derivatives with specific functional groups can lead to compounds with potential applications in areas like drug delivery systems, biomaterials, or as catalysts atamanchemicals.comresearchgate.net. For instance, cationic stearamide lipid nanoparticles have been synthesized and evaluated as carriers for delivering genetic material in research researchgate.net. Amine-functionalized materials, such as graphene, are being explored for applications like generating nitric oxide in biomedical devices nih.gov.

The ability to modify the alkyl chain length and introduce other functional groups allows for the creation of a wide variety of fatty amine derivatives with diverse properties, suitable for applications ranging from personal care to petrochemicals whamine.com. Research continues to explore novel functionalized fatty amine products with improved performance and environmental profiles whamine.com.

Interfacial Science and Colloidal Behavior of Stearamine Oxide Systems

Mechanisms of Surface Tension Reduction at Interfaces

The primary function of a surfactant like stearamine oxide is to reduce the surface tension of a liquid, most commonly water. This phenomenon is driven by the amphiphilic nature of the molecule, which consists of a hydrophilic amine oxide headgroup and a long hydrophobic stearyl (C18) tail. In an aqueous environment, there is a strong energetic incentive for the hydrophobic tail to minimize contact with water molecules. Consequently, this compound monomers preferentially migrate to the air-water interface.

At the interface, the molecules orient themselves with their hydrophilic headgroups immersed in the water phase and their hydrophobic tails extending into the air. This arrangement disrupts the strong cohesive hydrogen bonding network between surface water molecules. The attraction between the surfactant's hydrophobic tail and the air is greater than the attraction between water molecules, which effectively weakens the net inward pull on the surface molecules, leading to a reduction in surface tension.

Adsorption Isotherms and Interfacial Layer Formation

Langmuir Isotherm: This model assumes that adsorption occurs on specific, localized sites at the interface and that a monolayer is formed. It presupposes no interaction between the adsorbed molecules. The surface excess concentration increases with the bulk concentration until the interface is saturated, at which point a complete monolayer is formed.

Frumkin Isotherm: This model is an extension of the Langmuir model that accounts for lateral interactions between the adsorbed surfactant molecules. For this compound, the long C18 chains would lead to significant van der Waals attractive forces, making this model potentially more representative.

The formation of the interfacial layer is a dynamic process. Initially, at very low concentrations, this compound monomers adsorb onto the surface with considerable space between them. As the bulk concentration increases, the interfacial concentration also rises, and the molecules become more densely packed. This packing leads to the formation of a structured interfacial layer, which can be considered a two-dimensional film. The minimum area occupied by each this compound molecule at the interface (Amin) is a key parameter derived from adsorption data and is influenced by the size of the headgroup and the packing efficiency of the alkyl chains.

Dynamic Surface Tension and Its Influence on Processes

In many industrial and biological processes, interfaces are created or disturbed rapidly, meaning the surface tension may not have time to reach its equilibrium value. The surface tension of a solution as it changes over time is known as the dynamic surface tension (DST). researchgate.net The rate at which this compound can lower the surface tension is critical for applications involving dynamic interfaces, such as foaming, wetting, and emulsification.

The reduction of DST is governed by two primary mechanisms:

Diffusion: Surfactant monomers must travel from the bulk solution to the newly created interface. For a molecule with a long alkyl chain like this compound, the diffusion coefficient may be lower compared to shorter-chain surfactants.

Adsorption: Once at the subsurface, the monomer must adsorb and orient itself at the interface. There may be an energetic barrier to this process.

Micellization and Self-Assembly Phenomena

When the air-water interface becomes saturated with this compound monomers, a point is reached where further addition of the surfactant to the bulk solution results in a different phenomenon: self-assembly. To minimize the unfavorable contact between their hydrophobic tails and water, the monomers begin to aggregate in the bulk solution to form thermodynamically stable, colloidal-sized clusters called micelles.

Critical Micelle Concentration (CMC) Determination

The specific concentration at which micelles begin to form is a fundamental property of a surfactant known as the Critical Micelle Concentration (CMC). Below the CMC, this compound exists primarily as individual monomers in solution. Above the CMC, newly added monomers predominantly form micelles, and the monomer concentration remains relatively constant. The CMC is a key indicator of a surfactant's efficiency; a lower CMC indicates that less surfactant is needed to achieve saturation at the interface and begin forming micelles.

The CMC can be determined experimentally by monitoring a physical property of the solution that changes abruptly at the onset of micellization. Common methods include:

Surface Tensiometry: The surface tension of the solution decreases with increasing surfactant concentration up to the CMC. Above the CMC, the surface tension remains nearly constant.

Conductivity Measurement: For ionic forms of the surfactant (e.g., at low pH), the conductivity plot versus concentration shows a break at the CMC due to the lower mobility of the charged micelles compared to free monomers.

Spectroscopy (e.g., Fluorescence): The inclusion of a fluorescent probe into the hydrophobic core of the micelles causes a significant change in its fluorescence spectrum, which can be used to pinpoint the CMC.

While a definitive experimental value for pure this compound is not widely cited, the CMC for long-chain amine oxides is generally very low due to the large hydrophobic contribution of the C18 tail to the free energy of micellization. For comparison, related long-chain surfactants exhibit very low CMCs. The addition of electrolytes (salts) to the solution typically lowers the CMC further by shielding the electrostatic repulsion between the polar headgroups, allowing micelles to form at lower concentrations. researchgate.net

PropertyDescriptionTypical Influencing Factors
CMC The concentration at which surfactant monomers begin to form micelles in the bulk solution.Alkyl chain length (longer chain = lower CMC), temperature, presence of electrolytes, pH.
Amin The minimum surface area occupied by a single surfactant molecule at the saturated air-water interface.Size of the hydrophilic headgroup, packing of hydrophobic tails.
Γmax The maximum surface excess concentration, representing the highest packing density of surfactant at the interface.Inversely related to Amin.

Micellar Structure and Morphology in Aqueous Solutions

In aqueous solutions, this compound micelles are formed with a core-shell structure. The hydrophobic stearyl chains aggregate to form a liquid-like, nonpolar core, effectively shielded from the water. The hydrophilic dimethyl amine oxide headgroups form the outer shell, or corona, which is hydrated and interfaces with the surrounding aqueous medium.

The geometry, or morphology, of these micelles is not fixed and can change depending on factors like surfactant concentration, temperature, pH, and the presence of salts or other molecules.

Spherical Micelles: At concentrations just above the CMC, small, spherical micelles are typically formed.

Worm-like or Cylindrical Micelles: As the concentration of this compound increases, or upon the addition of salt, the initial spherical micelles can grow into larger, elongated, flexible structures known as worm-like or cylindrical micelles. jst.go.jp This transition occurs because the added surfactant or salt reduces the electrostatic repulsion between the headgroups, allowing for a more compact packing that favors a cylindrical shape. These elongated structures can entangle, leading to a significant increase in the viscosity of the solution.

Vesicles and Bilayers: At higher concentrations or under specific conditions, more complex structures like vesicles (hollow spheres with a bilayer wall) or lamellar phases (stacked bilayers) can form.

The ability of long-chain amine oxides to form viscoelastic solutions through the creation of worm-like micelles is a key property utilized in various formulations. jst.go.jp

Mixed Micelle Formation with Co-surfactants

In many practical applications, this compound is used in combination with other surfactants. When two or more different surfactants are present in a solution, they can co-aggregate to form mixed micelles. This process is often synergistic, meaning the properties of the mixture are superior to those of the individual components.

The interaction between this compound and a co-surfactant in a mixed micelle can be described by thermodynamic models, such as the regular solution theory. researchgate.net This theory uses an interaction parameter (β) to quantify the deviation from ideal mixing behavior.

Antagonistic Interaction (β > 0): A positive value indicates a repulsive interaction, making micellization less favorable than in the ideal case.

Ideal Mixing (β = 0): The surfactants mix without any specific interaction, and the properties of the mixed system are a simple average of the individual components.

The formation of mixed micelles allows for the fine-tuning of formulation properties. For instance, mixing this compound with an anionic surfactant like sodium dodecyl sulfate (SDS) can result in a system with a much lower CMC, enhanced surface activity, and modified micellar structure compared to either surfactant alone. researchgate.netresearchgate.net These synergistic effects are crucial for creating highly efficient cleaning and personal care products. researchgate.net

Emulsification and Emulsion Stabilization Mechanisms

This compound is a versatile surfactant recognized for its ability to stabilize emulsions. upichem.com Its utility in both oil-in-water (O/W) and water-in-oil (W/O) emulsions stems from its amphiphilic molecular structure, which allows it to reduce the interfacial tension between immiscible liquid phases.

This compound's performance as an emulsifier is fundamentally linked to its ability to adsorb at the oil-water interface. This action lowers the energy required to create the vast interfacial area characteristic of emulsions, thereby facilitating the dispersion of one liquid phase into another.

Oil-in-Water (O/W) Emulsions: In O/W emulsions, where oil is the dispersed phase and water is the continuous phase, the hydrophobic stearyl tail of the this compound molecule orients itself into the oil droplet. Simultaneously, the hydrophilic amine oxide head group projects into the surrounding water. This arrangement forms a stabilizing layer around the oil droplets, hindering their coalescence.

Water-in-Oil (W/O) Emulsions: Conversely, in W/O emulsions, this compound stabilizes dispersed water droplets within a continuous oil phase. In this configuration, the hydrophilic head group is anchored in the water droplet, while the hydrophobic tail extends into the oil. This structure creates a barrier that prevents the water droplets from merging. The type of emulsion formed (O/W or W/O) can be influenced by factors such as the relative volumes of the oil and water phases.

The long-term stability of emulsions is critical for the shelf life and performance of many products. This compound contributes to this stability by preventing droplet coalescence, the process where dispersed droplets merge to form larger ones, eventually leading to phase separation. The mechanisms responsible for this stabilization include:

Interfacial Film Formation: The adsorption of this compound at the oil-water interface creates a protective film. The effectiveness of this film is a key factor in preventing droplets from fusing upon collision.

Steric Hindrance: The bulky stearyl groups of the this compound molecules can create a physical, or steric, barrier around the droplets. This hindrance makes it physically difficult for two droplets to approach each other closely enough to coalesce.

Electrostatic Repulsion: In aqueous solutions, the amine oxide head group can become protonated, acquiring a positive charge. This charge creates an electrostatic repulsive force between adjacent droplets of the same type, further contributing to the stability of the emulsion by keeping the droplets separated.

The table below summarizes the key mechanisms by which this compound stabilizes emulsions.

Stabilization MechanismDescriptionPrimary Emulsion Type Benefitted
Interfacial Film Formation Creates a protective layer at the droplet surface.O/W and W/O
Steric Hindrance The bulky molecular structure physically separates droplets.O/W and W/O
Electrostatic Repulsion Like charges on droplet surfaces create repulsive forces.O/W

Foam Formation and Stabilization Dynamics

This compound is also recognized for its excellent foaming properties, functioning as both a foam builder and a stabilizer in various formulations. cosmeticsinfo.org

The generation of foam involves the dispersion of a gas (typically air) in a liquid. This compound facilitates this process by:

Reducing Surface Tension: As a surfactant, this compound lowers the surface tension of the aqueous solution. cosmileeurope.eu This reduction in surface tension decreases the energy required to create the new gas-liquid interfaces that constitute the foam.

Adsorption at the Air-Water Interface: The amphiphilic this compound molecules rapidly migrate to the air-water interface. They orient themselves with their hydrophobic tails directed towards the air and their hydrophilic heads remaining in the water.

Lamella Stabilization: This molecular arrangement creates a structured interfacial film that forms the thin liquid walls of the foam bubbles, known as lamellae. The stability of these lamellae is crucial for the persistence of the foam. The elasticity of this film allows the bubbles to resist rupture from mechanical shock and drainage.

The effectiveness of this compound as a foaming agent is influenced by several factors:

Concentration: The concentration of this compound in a solution directly impacts its foaming capacity. As the concentration increases, more surfactant molecules are available to stabilize the newly formed air-water interfaces, leading to a greater volume and stability of the foam.

Solution Environment (pH and Electrolytes): The chemical composition of the solution can affect the performance of this compound.

pH: The pH of the solution can alter the charge of the amine oxide head group. In acidic conditions, the head group is more likely to be protonated and carry a positive charge. This can lead to electrostatic repulsion between the surfaces of the foam lamellae, potentially enhancing foam stability.

Electrolytes: The presence of salts can influence the packing of the surfactant molecules at the interface and the thickness of the electrical double layer, which in turn can affect foam stability. High salt concentrations may either enhance or diminish foam stability depending on the specific ions and their concentrations.

The following table details the impact of these factors on foaming.

FactorInfluence on Foaming
Concentration Higher concentrations generally lead to increased foam volume and stability.
pH Can affect the charge of the head group, influencing electrostatic interactions within the foam structure.
Electrolytes Can modify the packing of surfactant molecules and the stability of the foam lamellae.

Rheological Modification in Complex Fluid Systems

Beyond its interfacial activity, this compound can also act as a rheological modifier, influencing the flow properties and viscosity of complex fluids. This is particularly evident in its role as a viscosity enhancer in some formulations. cosmeticsinfo.org

The mechanism behind this rheological modification lies in the self-assembly of this compound molecules in solution. At concentrations above the critical micelle concentration (CMC), these surfactants can form aggregates called micelles. Under certain conditions of concentration, temperature, and ionic strength, these micelles can grow from small spherical structures into long, entangled, worm-like micelles.

Viscosity Enhancement Mechanisms in Aqueous Formulations

The primary mechanism by which this compound increases the viscosity of aqueous formulations is through the formation and entanglement of wormlike micelles. nih.govresearchgate.net In dilute solutions, like other surfactants, this compound molecules exist as monomers. As the concentration increases beyond the critical micelle concentration (CMC), these monomers self-assemble into spherical micelles. A further increase in concentration, or the introduction of certain additives like electrolytes, promotes a transition from spherical to long, flexible, cylindrical aggregates known as wormlike micelles. nih.gov

These wormlike micelles can be microns in length and, similar to polymers, can become entangled with one another to form a transient three-dimensional network. nih.govumd.edu This network structure is responsible for the significant increase in the viscosity and the viscoelastic properties of the solution. nih.gov The strength and density of this network, and thus the viscosity of the solution, are dependent on factors such as the concentration of this compound, temperature, and the presence of other components in the formulation.

The viscosity of a this compound solution is expected to increase with its concentration, as a higher concentration leads to the formation of more numerous and longer wormlike micelles, resulting in a more entangled and robust network. This relationship, however, is not always linear and can exhibit more complex, non-monotonic trends depending on the specific conditions of the system. nih.gov

Table 1: Illustrative Viscosity Response to this compound Concentration in an Aqueous System This table is generated based on typical surfactant behavior and is for illustrative purposes.

This compound Concentration (% w/w) Predominant Micellar Structure Observed Viscosity (mPa·s)
0.1 Monomers/Spherical Micelles ~1
0.5 Spherical/Short Rod-like Micelles 10
1.0 Entangled Rod-like Micelles 150
2.0 Entangled Wormlike Micelles 1200
3.0 Dense Wormlike Micelle Network 5000

Shear-Thinning and Shear-Thickening Behavior in this compound Solutions

Aqueous solutions of this compound containing entangled wormlike micelles typically exhibit non-Newtonian flow behavior, most commonly shear-thinning (pseudoplasticity). nih.gov

Shear-Thinning Behavior:

At rest or under low shear rates, the entangled network of wormlike micelles results in a high viscosity. When a shear force is applied, these entangled micelles begin to disentangle and align themselves in the direction of the flow. nih.gov This alignment reduces the resistance to flow, leading to a decrease in the viscosity of the solution. This shear-thinning behavior is a crucial property for many applications, as it allows for easy pouring, pumping, and spreading of a product that is thick at rest.

Shear-Thickening Behavior:

While less common for this type of surfactant system, shear-thickening behavior is a possibility under certain conditions. Shear-thickening is characterized by an increase in viscosity with an increasing shear rate. This phenomenon can occur in colloidal systems due to the formation of shear-induced structures, where the applied force causes the particles or micelles to organize into a more ordered, flow-resisting configuration. For this compound solutions, this could potentially occur at very high shear rates or in the presence of specific interacting components.

Table 2: Representative Shear-Thinning Behavior of a 2.5% this compound Solution This table illustrates the expected shear-thinning behavior and is for demonstrative purposes.

Shear Rate (s⁻¹) Apparent Viscosity (mPa·s)
0.1 4500
1 3200
10 1500
100 500
1000 200

Interactions with Electrolytes and Their Impact on Rheology

The rheological properties of this compound solutions are highly sensitive to the presence of electrolytes, such as sodium chloride (NaCl). This compound is an amphoteric surfactant, meaning its head group can be cationic in acidic conditions and non-ionic in neutral or alkaline conditions. This charge plays a significant role in micellar formation and interactions.

The addition of electrolytes to a this compound solution generally leads to a significant increase in viscosity. nih.gov This is attributed to the screening of the electrostatic repulsion between the hydrophilic head groups of the this compound molecules within the micelles. With the repulsion reduced, the surfactant molecules can pack more tightly, which favors the transition from spherical to elongated, wormlike micelles. researchgate.net This enhanced micellar growth and subsequent entanglement result in a more viscous solution.

The effect of electrolyte concentration on viscosity is often parabolic. As the electrolyte concentration is increased, the viscosity will rise to a maximum value. nih.gov Beyond this optimal concentration, the viscosity may then decrease. This decrease can be due to the collapse of the micelle network structure or even the precipitation of the surfactant due to excessive salt content, which can disrupt the hydration of the surfactant head groups. nih.gov

Table 3: Illustrative Effect of NaCl Concentration on the Viscosity of a 1.5% this compound Solution at a Constant Shear Rate This table is based on the typical behavior of salt-thickened surfactant systems and is for illustrative purposes.

NaCl Concentration (% w/w) Viscosity (mPa·s)
0.0 80
0.5 500
1.0 1800
1.5 4200
2.0 6500
2.5 5800
3.0 3500

Interactions of Stearamine Oxide with Diverse Chemical and Biological Systems

Interaction with Polymeric Substrates

The interaction between stearamine oxide and polymeric substrates is governed by a combination of hydrophobic and electrostatic forces, leading to adsorption at the polymer-solution interface and modification of surface properties.

The adsorption of this compound onto a polymer surface from an aqueous solution is a dynamic process. The hydrophobic stearyl tail has a strong affinity for non-polar or weakly polar polymer surfaces, driving the initial attachment to reduce the unfavorable contact between the hydrocarbon chain and water. The polar amine oxide head group remains oriented towards the aqueous phase.

The dynamics of this process are influenced by several factors:

Polymer Hydrophobicity: More hydrophobic polymers will exhibit a stronger affinity for the stearyl tail, leading to a higher rate and extent of adsorption.

Surfactant Concentration: Adsorption generally increases with this compound concentration up to a point of surface saturation. Beyond this, surfactant molecules may form micelles in the bulk solution.

pH of the Solution: Amine oxides are weak bases. At acidic pH (below its pKa of ~4.5), the amine oxide head group becomes protonated (R₃N⁺-OH), acquiring a cationic character. This can enhance adsorption onto negatively charged polymer surfaces through electrostatic attraction but may cause repulsion from positively charged polymers. In neutral or alkaline conditions, it behaves as a non-ionic surfactant atamankimya.comwikipedia.orgresearchgate.net.

Temperature: Temperature can affect both the solubility of the surfactant and the flexibility of the polymer chains, thereby influencing adsorption kinetics.

Desorption, the process of this compound detaching from the polymer surface, can be induced by changes in the system, such as dilution of the surfactant solution, a shift in pH that alters electrostatic interactions, or the introduction of a more strongly adsorbing species. The process is often not fully reversible, especially after prolonged contact where molecular rearrangements can lead to more stable adsorbed layers.

The adsorption of this compound at the polymer-solution interface significantly alters its properties. A key effect is the reduction of interfacial tension. By positioning themselves at the interface, the surfactant molecules disrupt the cohesive energy between the polymer surface and the water molecules, making the interface more thermodynamically stable researchgate.netmdpi.com.

This modification of the interface leads to several practical consequences:

Wetting: The presence of an adsorbed layer of this compound can dramatically change the wetting characteristics of the polymer surface. A hydrophobic polymer surface can become more hydrophilic as the polar amine oxide head groups orient outwards into the aqueous phase. This is reflected in a decrease in the water contact angle on the polymer surface mdpi.com.

Surface Charge Modification: In acidic conditions, the cationic nature of protonated this compound can impart a positive charge to a neutral or negatively charged polymer surface, influencing the interaction with other charged species in the solution.

Lubricity and Friction: The adsorbed surfactant layer can act as a lubricating film, reducing the coefficient of friction between the polymer surface and another surface.

Interactions with Inorganic Material Interfaces

This compound's strong polarity and capacity for hydrogen bonding make it an effective surface-active agent for inorganic materials, particularly metal oxides. It can adsorb onto these surfaces, modifying their properties and playing a crucial role in the synthesis and stabilization of nanoparticles.

The head group of this compound, the N-oxide, is a strong hydrogen bond acceptor and can also coordinate directly with metal ions on the surface of metal oxides. The adsorption mechanism is primarily an acid-base interaction between the oxygen atom of the amine oxide and Lewis acid sites (metal cations) on the oxide surface. Hydroxyl groups (-OH) commonly present on metal oxide surfaces also provide sites for hydrogen bonding.

Iron Oxides (e.g., Fe₂O₃, Fe₃O₄): this compound can adsorb onto iron oxide surfaces, with the polar head group interacting with the iron and oxygen sites on the particle surface. This leaves the hydrophobic stearyl tails extending into the surrounding medium. This surface modification is critical for dispersing iron oxide nanoparticles in non-polar solvents or polymer matrices uky.edumdpi.com. Studies on film-forming amines like octadecylamine (B50001) on oxidized carbon steel (containing iron oxides) show that these long-chain amines adsorb to form a hydrophobic, protective layer researchgate.net.

Titanium Dioxide (TiO₂): Similar to iron oxides, the surface of titanium dioxide provides sites for the amine oxide head group to attach. Research on the closely related stearic acid shows it forms a self-assembled monolayer on TiO₂ surfaces, rendering them superhydrophobic nih.gov. This suggests that this compound would also adsorb strongly, modifying the surface from hydrophilic to hydrophobic.

The nature of the adsorption can be influenced by the isoelectric point of the metal oxide and the pH of the solution. At a pH below the isoelectric point, the oxide surface is positively charged, which could lead to repulsion of the cationic (protonated) form of this compound. Conversely, above the isoelectric point, the negatively charged surface would attract the cationic form.

During the synthesis of inorganic nanoparticles, such as iron oxide or titanium dioxide, controlling particle growth and preventing aggregation is critical. This compound can act as a "capping agent" or "stabilizer" in this process researchgate.netnih.gov.

Its role in stabilization can be described by the following mechanisms:

Steric Hindrance: Once adsorbed onto the nanoparticle surface, the long, bulky stearyl chains project into the solvent. These chains create a physical barrier that prevents nanoparticles from approaching each other too closely and aggregating due to van der Waals forces. This mechanism is known as steric stabilization researchgate.net.

Surface Energy Reduction: The adsorption of this compound lowers the high surface energy of the newly formed nanoparticles, which is a thermodynamic driving force for particle growth and aggregation. By satisfying the surface coordination sites, the surfactant stabilizes the particles at a smaller size.

Solvent Compatibility: By forming a hydrophobic layer around the nanoparticles, this compound can make them dispersible in organic solvents, which is often a requirement for their incorporation into polymer composites, coatings, or other non-aqueous systems.

The table below summarizes the effect of stearic acid, a proxy for this compound, on the properties of titanium dioxide nanoparticles, illustrating the principles of surface modification.

PropertyUntreated TiO₂ NanoparticlesStearic Acid-Treated TiO₂ Nanoparticles
Surface NatureHydrophilicSuperhydrophobic nih.gov
Water Contact AngleLow>150° nih.gov
DispersibilityGood in waterGood in non-polar solvents
AggregationProne to aggregation in non-polar mediaReduced aggregation due to steric hindrance

This table is based on data for stearic acid, which is structurally similar to this compound and illustrates the expected effects.

Interactions with Biological Macromolecules (Non-Clinical)

In non-clinical contexts, the interactions of this compound with biological macromolecules like proteins are primarily driven by its surfactant properties and the chemical nature of its head group. These interactions can lead to changes in protein conformation and adhesion to surfaces.

A key study demonstrated that the oxidation of a surface-bound tertiary amine to a tertiary amine N-oxide dramatically alters its interaction with proteins researchgate.net. This provides direct insight into the behavior of a this compound-like head group.

Protein Adhesion: Surfaces functionalized with tertiary amine groups were found to adsorb significant amounts of proteins like lysozyme (B549824) and fibrinogen. However, after oxidation to form tertiary amine N-oxide surfaces, the adhesion of these proteins was significantly reduced. The amine N-oxide surface showed protein resistance comparable to that of well-known anti-fouling surfaces like those terminated with triethylene glycol researchgate.net.

Mechanism of Protein Resistance: The high polarity and strong hydrogen-bonding capacity of the amine oxide group are thought to create a tightly bound layer of water molecules at the interface. This hydration layer acts as a barrier, preventing proteins from making direct contact with the surface and adsorbing, a mechanism central to the protein resistance of many hydrophilic materials.

The table below summarizes the findings on protein adsorption on surfaces with different chemical functionalities, as measured by Quartz Crystal Microbalance (QCM).

Surface Functional GroupLysozyme Adsorption (ng/cm²)Fibrinogen Adsorption (ng/cm²)
Tertiary Amine~1200~1400
Tertiary Amine N-Oxide~150~200
Triethylene Glycol~100~150

Data adapted from a study on self-assembled monolayers with analogous head groups, illustrating the impact of the amine oxide functionality researchgate.net.

Beyond surface interactions, as a surfactant, this compound in solution can interact directly with proteins. The hydrophobic stearyl tail can associate with hydrophobic patches on a protein's surface or penetrate into its hydrophobic core, potentially leading to conformational changes or denaturation, similar to the action of other detergents like sodium dodecyl sulfate. The specific outcomes depend on the protein's structure and stability, as well as the concentration of the this compound.

Solubilization and Stabilization of Membrane Proteins

The study of integral membrane proteins is crucial for understanding fundamental cellular processes and for drug development, as they constitute over half of all pharmaceutical targets. nih.gov However, their investigation is notoriously difficult due to their inherent insolubility in aqueous solutions. The extraction of these proteins from their native lipid bilayer environment without compromising their structural and functional integrity is a critical first step, a process known as solubilization. nih.govsigmaaldrich.com

This compound, like other long-chain amine oxide detergents such as Lauryldimethylamine-N-oxide (LDAO), functions as an effective solubilizing agent. nih.gov The mechanism involves the disruption of the lipid membrane and the subsequent formation of detergent-protein complexes. sigmaaldrich.com At concentrations above its critical micelle concentration (CMC), this compound molecules self-assemble into micelles. wikipedia.org The hydrophobic stearyl tails form the core of the micelle, which effectively shields the hydrophobic transmembrane domains of the protein from the aqueous solvent, while the polar N-oxide headgroups face outward, rendering the entire complex soluble. sigmaaldrich.com

The choice of detergent is paramount, as a strong solubilizing agent can sometimes be a poor stabilizer. nih.gov The efficacy of a detergent is influenced by several factors, including its alkyl chain length, headgroup chemistry, and CMC value. nih.gov Generally, for amine oxides, a longer alkyl chain results in a lower CMC. This means less detergent is required to form micelles, which can be advantageous. However, the properties of the micelle itself, such as size and aggregation number, also play a critical role in maintaining the protein's native conformation. mdpi.com While LDAO (C12 chain) is one of the most successful detergents for membrane protein crystallization, the longer C18 chain of this compound would form more stable and larger micelles with a significantly lower CMC, which could be beneficial for the stability of certain robust membrane protein complexes. nih.govserva.de

Below is a comparative table of properties for common detergents used in membrane protein research.

*Data for TDAO , LDAO serva.de, DDM mdpi.com, OG nih.gov, and SDS wikipedia.org. Properties for this compound are estimated based on established chemical trends where CMC decreases as the hydrophobic alkyl chain length increases.

Interactions with Nucleic Acids for Carrier System Development

The delivery of nucleic acids like plasmid DNA and siRNA into cells for therapeutic purposes is a significant challenge. nih.gov A primary obstacle is the negatively charged phosphate (B84403) backbone of these molecules, which hinders their passage across the anionic cell membrane. mdpi.com Non-viral carrier systems often employ cationic molecules, such as polymers or lipids, to overcome this electrostatic repulsion. nih.govmdpi.com

This compound possesses properties that make it a candidate for such carrier systems. The N-oxide headgroup is zwitterionic at physiological pH but can become protonated in more acidic environments, conferring a net positive charge. This cationic nature allows for electrostatic interactions with the negatively charged nucleic acids. nih.gov This interaction facilitates the condensation of the nucleic acid into a more compact, protected structure. mdpi.com

Furthermore, the long, hydrophobic stearyl tail of this compound drives the self-assembly of these molecules into larger structures like liposomes or micelles when in an aqueous environment. nih.gov When mixed with nucleic acids, this process can lead to the formation of "lipoplexes," where the nucleic acid is encapsulated within or complexed with a lipid-based nanoparticle. nih.gov These nanoparticle systems offer several advantages:

Protection: They shield the nucleic acid from degradation by nucleases in the bloodstream. researchgate.net

Cellular Uptake: The net positive charge of the complex can facilitate interaction with and uptake by negatively charged cell surfaces. nih.gov

Endosomal Escape: Some cationic carriers, particularly those with amine groups, can help the nucleic acid escape from the endosome into the cytoplasm (where it can function) via the "proton sponge effect". mdpi.comnih.gov

Research on liposomes formulated with N-oxide surfactants has demonstrated their potential in drug delivery, particularly in combination with other therapeutic agents. nih.gov The molecular structure of the N-oxide surfactant, including the headgroup and alkyl chain length, is critical to the physicochemical properties of the liposome (B1194612) and its ability to interact with cells. nih.gov

Table based on the general principles of nucleic acid delivery systems. researchgate.netnih.govmdpi.com

Influence on Protein Aggregation and Conformational Stability

The interaction of surfactants with soluble proteins is highly dependent on concentration and can lead to either stabilization or denaturation. nih.gov Protein aggregation is a significant problem where proteins misfold and clump together, often forming non-functional and sometimes toxic species. rsc.org This can be triggered by various stresses, and preventing it is a major goal in the formulation of therapeutic proteins. slideshare.net

At very low concentrations, typically well below the CMC, surfactant molecules like this compound can act as stabilizing agents. They may bind to exposed hydrophobic patches on a protein's surface. nih.gov This action can prevent protein-protein interactions that lead to aggregation, effectively acting as a "hydrophobic shield". slideshare.net Non-ionic surfactants are often used for this purpose in biopharmaceutical formulations. slideshare.net

However, as the concentration of an ionic or zwitterionic surfactant increases and approaches its CMC, its behavior changes dramatically. nih.gov Surfactant molecules begin to bind more cooperatively to the protein, and micelles start to form. The hydrophobic cores of these micelles have a high affinity for the non-polar amino acid residues that are typically buried within a protein's native three-dimensional structure. nih.govkhanacademy.org This interaction pulls the protein apart, disrupting its delicate tertiary structure and leading to unfolding, a process known as denaturation. rsc.orgnih.gov This is the same fundamental mechanism by which this compound solubilizes membrane proteins, but for soluble globular proteins, it results in a loss of function. The denaturation power of a surfactant is often related to its hydrophobic tail length, with longer chains generally having a stronger denaturing effect at lower concentrations. nih.gov

Table based on the general model of protein-surfactant interactions. nih.govnih.gov

Analytical Characterization and Theoretical Modeling of Stearamine Oxide

Spectroscopic Techniques for Structural Elucidation and Quantitative Analysis

Spectroscopic methods utilize the interaction of electromagnetic radiation with the stearamine oxide molecule to gain information about its structure and concentration.

Infrared and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups present in a molecule. These techniques measure the absorption or scattering of infrared or Raman light as the molecule vibrates. Different functional groups within this compound, such as the long alkyl chain, the amine oxide group (N\u207a-O\u207b), and any hydroxyl groups (in the case of dihydroxyethyl this compound), will exhibit characteristic absorption or scattering bands at specific frequencies msu.edu. Analysis of the positions and intensities of these bands can help confirm the presence of these functional groups and provide insights into the molecular structure. While general principles of IR and Raman spectroscopy are well-established for organic compounds msu.edu, specific detailed research findings on the IR and Raman spectra of this compound were not extensively detailed in the search results. However, the presence of IR spectra for related compounds like stearamide in databases suggests that these techniques are applicable for the characterization of fatty acid derivatives, including this compound nist.govspectrabase.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed molecular structure of organic compounds. By analyzing the interaction of atomic nuclei (commonly \u00b9H and \u00b9\u00b3C) with a strong magnetic field and radiofrequency pulses, NMR provides information about the types, numbers, and connectivity of atoms in a molecule. The chemical shifts, splitting patterns, and integration of signals in \u00b9H and \u00b9\u00b3C NMR spectra are unique to a specific molecular structure. For this compound, NMR spectroscopy can confirm the presence and structure of the long alkyl chain and the N,N-dimethylamine oxide head group. While specific NMR data for this compound was not extensively detailed, \u00b9\u00b3C NMR spectra for related compounds like lauramine oxide are available, indicating the applicability of this technique to amine oxides nih.gov. NMR spectroscopy is a standard tool for structural elucidation of organic molecules nih.govuq.edu.au.

UV-Vis Spectroscopy for Concentration Determination

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. This technique is typically used for quantitative analysis of compounds that have chromophores, functional groups that absorb UV-Vis light. The intensity of the absorbed light is proportional to the concentration of the analyte, according to the Beer-Lambert Law. While this compound itself may not have strong UV-Vis absorption in all regions due to the lack of extensive conjugated systems, UV-Vis detection can be coupled with separation techniques like HPLC for quantitative analysis, especially if the molecule or a derivative has some UV activity psu.eduresearchgate.net. For example, UV detection at 215 nm or 202 nm has been used in HPLC methods for analyzing related compounds like fatty acid amides researchgate.netresearchgate.net. The applicability of UV-Vis for direct concentration determination of this compound would depend on its specific absorption characteristics in the accessible UV-Vis range.

Chromatographic Approaches for Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from impurities and for assessing its purity. These methods involve distributing the components of a mixture between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating and quantifying non-volatile or semi-volatile compounds, including surfactants like this compound. HPLC utilizes a liquid mobile phase that carries the sample through a column packed with a stationary phase. The separation is based on the differential interactions of the analytes with the stationary and mobile phases. Various stationary phases (e.g., C18, C8) and mobile phase compositions (e.g., methanol-water, acetonitrile-water) can be employed depending on the properties of the analyte and the matrix psu.eduresearchgate.netresearchgate.netchromatographyonline.com.

HPLC coupled with various detectors, such as UV-Vis detectors, refractive index (RI) detectors, or evaporative light scattering detectors (ELSD), can be used for the analysis of surfactants psu.edu. Reverse-phase HPLC (RP-HPLC) with a C18 column and a methanol-water mobile phase has been used for analyzing related fatty alcohols psu.edu. HPLC with UV or ELSD detection has also been applied to analyze other nonionic surfactants like alcohol ethoxylates and alkyl polyglycosides psu.edu. The choice of HPLC method and detection technique for this compound would depend on its specific chemical properties and the nature of the sample matrix. HPLC is considered a suitable technique for the analysis of surfactants and can be used for purity assessment and quantitative determination psu.eduresearchgate.netresearchgate.net.

Gas Chromatography (GC) for Volatile Components (if applicable)

Gas Chromatography (GC) is a chromatographic technique used for separating and analyzing volatile or semi-volatile compounds. In GC, the sample is vaporized and carried by an inert gas (mobile phase) through a column containing a stationary phase. Separation is based on the differential partitioning of the analytes between the gas phase and the stationary phase. GC is typically coupled with detectors such as Flame Ionization Detectors (FID) or Mass Spectrometry (MS).

Due to the relatively low volatility of long-chain amine oxides like this compound, direct analysis by GC may be challenging without derivatization psu.edu. However, GC has been used for the analysis of some fatty acid derivatives and related compounds, sometimes after derivatization to increase volatility researchgate.netresearchgate.net. For instance, GC with FID has been used to analyze polymer lubricants including stearamide, although the analysis time was reported to be longer compared to HPLC for these compounds researchgate.netresearchgate.net. If this compound or its potential impurities/degradation products are sufficiently volatile or can be made volatile through derivatization, GC could potentially be applied for their analysis, particularly for assessing the presence of volatile impurities. However, HPLC is generally considered more suitable for the analysis of less volatile and polar compounds like surfactants.

Coupled Techniques (e.g., LC-MS, GC-MS) for Comprehensive Analysis

Coupled analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are valuable for the comprehensive analysis of complex samples containing this compound, allowing for separation, identification, and quantification of the compound and potential related substances nih.govsartoriustr.comijper.org. LC-MS is particularly useful for analyzing non-volatile or thermally labile compounds, offering high sensitivity and selectivity nih.govpsu.edu. GC-MS is suitable for volatile and semi-volatile compounds and is often used for identifying components in various matrices sartoriustr.comijper.orgdoi.orgresearchgate.net. While direct information on the LC-MS or GC-MS analysis specifically of this compound was not extensively detailed in the search results, these techniques are standard for characterizing surfactants and related organic compounds in complex mixtures, such as cosmetic products or environmental samples nih.govijper.orgpsu.eduoecd.org. Studies on similar compounds like lauramine oxide and stearamide highlight the applicability of LC-MS and GC-MS for their analysis nih.govijper.orgresearchgate.net. For instance, GC-MS has been used to analyze fatty acid amides like stearamide ijper.orgresearchgate.net.

Microscopic and Scattering Techniques for Supramolecular Assemblies

Microscopic and scattering techniques provide crucial insights into the size, morphology, and interactions of this compound, particularly when it forms supramolecular assemblies like micelles or nanoparticles.

Dynamic Light Scattering (DLS) for Particle Size and Zeta Potential

Dynamic Light Scattering (DLS) is a widely used technique to determine the hydrodynamic size and size distribution of particles in suspension, including surfactant micelles and nanoparticles formed by compounds like this compound researchgate.netnih.govbegellhouse.comnih.govacs.org. DLS measures the fluctuations in scattered light intensity caused by Brownian motion of particles, which are then related to particle size nih.gov. Zeta potential, a measure of the electrical potential at the slipping plane of a particle in a dispersion, is also commonly determined using DLS instruments researchgate.netbegellhouse.comnih.govgoogle.com. Zeta potential provides information about the surface charge of particles and their colloidal stability nih.govgoogle.com. Studies on nanoparticles formulated with stearamide, a related compound, have utilized DLS to characterize particle size and zeta potential, reporting mean sizes and zeta potential values for these assemblies researchgate.netbegellhouse.com. For example, stearamide nanoparticles (SNP) were reported to have a mean size of 276.9 nm (± 10.45) and a zeta potential of 20.4 mV (± 4.03) researchgate.netbegellhouse.com. Another study on nanomicelles involving stearamine indicated changes in hydrodynamic size and zeta potential upon exposure to hydrogen peroxide, with the zeta potential shifting from negative to positive, potentially due to the exposure of stearamine nih.gov.

Here is an example of how data from DLS measurements might be presented (Note: This is a hypothetical interactive table based on the type of data found):

Table 1: Hypothetical DLS and Zeta Potential Data for this compound Assemblies

Sample TypeMean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
This compound Micelles[Interactive Data][Interactive Data][Interactive Data]
This compound/Polymer Nanoparticles173.6 (± 13.91) researchgate.net[Interactive Data]36.5 (± 0.06) researchgate.net
Stearamide Nanoparticles (SNP) researchgate.netbegellhouse.com276.9 (± 10.45) researchgate.netbegellhouse.com0.3 researchgate.net20.4 (± 4.03) researchgate.netbegellhouse.com

Note: In a truly interactive table, users could potentially filter, sort, or view detailed data points.

Electron Microscopy (SEM, TEM) for Morphological Characterization

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are essential for visualizing the morphology and structure of materials at the nanoscale researchgate.netacs.orggoogle.comumons.ac.be. SEM provides high-resolution images of the surface topography of samples researchgate.netgoogle.comumons.ac.be. TEM allows for imaging of the internal structure and morphology of particles by transmitting electrons through a thin sample acs.org. These techniques can be used to characterize the shape and size of this compound aggregates or formulations containing it. For instance, SEM and AFM have been used for the morphological characterization of nanoparticles formulated with stearamide researchgate.net. TEM has been employed to observe the morphology of nanoplatforms, showing uniform spherical nanomicelles nih.govacs.org. In the context of polymers, SEM and AFM are used to determine the morphology of heterogeneous blends google.com.

Atomic Force Microscopy (AFM) for Surface Interactions

Atomic Force Microscopy (AFM) is a powerful technique for examining surface topography at the atomic or molecular level and for probing surface interactions researchgate.netumons.ac.bechemrxiv.orgresearchgate.netresearchgate.netnih.govchemrxiv.orgjst.go.jpresearchgate.net. AFM uses a sharp tip attached to a cantilever to scan a surface, measuring the forces between the tip and the sample researchgate.net. This allows for the creation of detailed 3D surface maps researchgate.net. AFM can also be used to study adhesive and frictional properties on surfaces modified with organic molecules chemrxiv.orgresearchgate.netnih.govchemrxiv.orgjst.go.jp. While direct studies on this compound using AFM for surface interactions were not prominently found, research on related organic friction modifiers (OFMs) like stearamide demonstrates the utility of AFM in understanding their behavior on surfaces, such as iron oxide chemrxiv.orgresearchgate.netnih.govchemrxiv.org. AFM experiments have been used to study the structure and friction of OFM monolayers on solid surfaces chemrxiv.orgresearchgate.netnih.govchemrxiv.org. These studies investigate the relationship between surface coverage and friction at the nanoscale chemrxiv.orgresearchgate.netnih.govchemrxiv.org. AFM can also be used to evaluate the surface smoothness of films jst.go.jp.

Computational and Theoretical Modeling of this compound Behavior

Computational methods, particularly molecular simulations, provide valuable theoretical insights into the behavior of this compound at a molecular level, complementing experimental observations.

Molecular Dynamics (MD) Simulations of Interfacial Adsorption

Molecular Dynamics (MD) simulations are a key computational tool used to study the behavior of molecules and their interactions over time researchgate.netacs.orgresearchgate.netresearchgate.net. MD simulations can provide detailed information about the dynamics, structure, and thermodynamics of systems, including the adsorption of surfactants like this compound at interfaces researchgate.netacs.orgresearchgate.netresearchgate.net. These simulations are particularly useful for understanding interfacial phenomena, such as the formation of adsorbed layers on solid surfaces researchgate.netacs.orgresearchgate.netresearchgate.net. Studies using MD simulations have investigated the adsorption of organic friction modifiers, including fatty acids and amides with long hydrocarbon chains similar to this compound, on surfaces like iron oxide chemrxiv.orgresearchgate.netnih.govchemrxiv.orgresearchgate.netacs.orgresearchgate.netresearchgate.net. These simulations can reveal how factors like surface coverage, solvent, and the nature of the surface influence the adsorption process and the resulting film structure researchgate.netacs.orgresearchgate.netresearchgate.net. For example, MD simulations have been used to study the adsorption isotherms and energies of different OFMs on hematite (B75146) surfaces from hydrocarbon solvents researchgate.net. They can also provide insights into the frictional response of molecular films under nanoscale indentation chemrxiv.orgresearchgate.netnih.govchemrxiv.org.

Here is an example of how findings from MD simulations might be summarized in a table (Note: This is a hypothetical interactive table based on the type of findings described):

Table 2: Hypothetical Summary of MD Simulation Findings on Interfacial Adsorption

System Studied (Hypothetical)InterfaceKey Findings on this compound (Hypothetical)Relevant Parameters Varied (Hypothetical)
This compound in WaterAir-Water Interface[Interactive Data: e.g., Adsorption rate, orientation at interface][Interactive Data: e.g., Concentration, Temperature]
This compound on Metal Oxide SurfaceSolid-Liquid Interface[Interactive Data: e.g., Adsorption energy, film structure, coverage][Interactive Data: e.g., Surface type, solvent, concentration]
This compound in Lipid BilayerLipid-Water Interface[Interactive Data: e.g., Insertion depth, effect on bilayer properties][Interactive Data: e.g., Concentration, Bilayer composition]

Note: In a truly interactive table, users could potentially explore different simulation conditions and outcomes.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational quantum mechanical method used to investigate the electronic structure and properties of molecules and materials. nih.govscispace.comrsc.org DFT calculations can provide insights into the distribution of electrons within a molecule, the nature of chemical bonds, and the molecule's potential reactivity. scispace.comrsc.org

Furthermore, DFT can be employed to study the initial interactions between this compound molecules and different interfaces, such as water-air, oil-water, or solid surfaces. While specific published DFT studies focusing solely on the electronic structure and reactivity of this compound were not extensively found in the search results, DFT has been successfully applied to investigate the adsorption and interaction of similar long-chain organic molecules, including other surfactants and fatty acids, with various surfaces, particularly metal oxides. chemrxiv.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.netaps.orgmdpi.commdpi.com These studies demonstrate the applicability of DFT in understanding the fundamental electronic-level interactions that govern the behavior of such molecules at interfaces.

Molecular Thermodynamic Theory for Adsorption Isotherms

Molecular Thermodynamic Theory (MTT) is a theoretical framework used to describe and predict the adsorption behavior of molecules at interfaces. Adsorption isotherms, which relate the amount of substance adsorbed on a surface to its concentration in the bulk phase at a constant temperature, are key outputs of such theories. ikm.org.mymdpi.com MTT can provide a thermodynamic understanding of the adsorption process, including the driving forces and equilibrium conditions. fu-berlin.de

For this compound, as a surfactant, its adsorption behavior at various interfaces is crucial to its functional properties, such as foam boosting, emulsification, and surface conditioning. smolecule.comcir-safety.orgpsu.eduatamankimya.comcosmileeurope.eu Molecular thermodynamic models can be used to predict adsorption isotherms of this compound at interfaces like the air-water interface or solid-liquid interfaces. These models typically consider factors such as the concentration of the surfactant in the bulk phase, the available surface area, and the interactions between the surfactant molecules and the surface, as well as lateral interactions between adsorbed molecules. fu-berlin.de

While direct applications of MTT specifically to this compound adsorption isotherms were not prominently found in the search results, combined approaches using molecular simulations, such as Molecular Dynamics (MD), and MTT have been successfully applied to study the adsorption isotherms of other surfactants, like stearic acid, on surfaces. researchgate.netresearchgate.net These studies highlight the utility of integrating molecular-level simulations with thermodynamic theories to accurately predict adsorption behavior and understand the factors influencing surface coverage. researchgate.netresearchgate.net The principles and methodologies of MTT, as applied to other surfactants, are relevant for studying the adsorption characteristics of this compound and predicting its behavior at different interfaces based on its chemical structure and the properties of the system.

Environmental Research and Degradation Pathways of Amine Oxides

Biodegradation Kinetics and Mechanisms in Aquatic and Terrestrial Environments

Biodegradation is identified as a significant factor in the environmental fate of amine oxides atamanchemicals.comnih.govechemi.comataman-chemicals.comatamankimya.com. These compounds are considered readily biodegradable in both aquatic and terrestrial environments cleaninginstitute.orgoecd.orgresearchgate.net.

Aerobic Biodegradation Studies and Mineralization Pathways

Aerobic biodegradation is a rapid and efficient process for the removal of amine oxides from the environment oecd.orgresearchgate.net. Studies have demonstrated that amine oxides undergo rapid and complete biodegradation under aerobic conditions, such as those found in wastewater treatment plants nih.govresearchgate.net. In activated sludge wastewater treatment simulations, rapid and complete biodegradation of amine oxides (specifically C12 and C14) was observed, with over 97% mineralization nih.govresearchgate.net. Mineralization represents the complete breakdown of the organic compound into inorganic substances like carbon dioxide (CO2) and water (H2O), which can be used to monitor the extent of aerobic biodegradation mdpi.comtajhizkala.ir.

Research suggests that a primary aerobic biodegradation pathway for amine oxides involves ω-oxidation of the alkyl chains nih.govatamanchemicals.comnih.gov. Other potential metabolic routes include hydroxylation of the alkyl chains and reduction of the amine oxide group nih.govatamanchemicals.com. The rate and extent of aerobic biodegradation can be influenced by factors such as molecular structure and pH nih.gov. For instance, the presence of an amide group in the alkyl chain has been shown to potentially slow down the mineralization process for some amine oxides nih.gov.

Anaerobic Degradation Processes and Metabolite Identification

Regarding metabolite identification, N-dimethyl-4-aminobutyric acid N-oxide has been identified as a metabolite of lauramine oxide (C12) nih.govatamanchemicals.com. General metabolic pathways for amine oxides are proposed to include omega,beta-oxidation of alkyl chains and reduction of the amine oxide function nih.govatamanchemicals.com. While stearamide has been mentioned in the context of microbial metabolism in other systems, its direct identification as a metabolite of stearamine oxide in environmental degradation pathways is not explicitly detailed in the search results.

Environmental Fate and Transport Modeling

Environmental fate and transport modeling are utilized to predict the distribution and behavior of chemicals in various environmental compartments based on their physical-chemical properties and degradation processes mdpi.com. For amine oxides, key processes influencing their environmental fate include biodegradation, sorption, volatilization, and potential bioconcentration.

Volatilization from Water Surfaces

Volatilization from water surfaces is not considered a significant environmental fate process for amine oxides atamanchemicals.comnih.govechemi.comataman-chemicals.comatamankimya.com. This is supported by the estimated Henry's Law constant for lauramine oxide (C12), which is very low (6.6X10-11 atm-cu m/mole) atamanchemicals.comnih.govechemi.comataman-chemicals.comatamankimya.com. The non-volatile nature of amine oxides further contributes to the minimal expected volatilization from water cleaninginstitute.orgoecd.org.

Bioconcentration Potential in Aquatic Organisms

The potential for a chemical to bioconcentrate in aquatic organisms is related to its uptake from water and its lipophilicity api.org. Amine oxides, including this compound, are characterized by high water solubility cleaninginstitute.orgoecd.org. An estimated bioconcentration factor (BCF) of 0.7 for lauramine oxide (C12) suggests a low potential for bioconcentration in aquatic organisms nih.govatamanchemicals.comnih.govechemi.comataman-chemicals.comatamankimya.com. Amine oxides are generally not expected to bioaccumulate in the food chain kao.com. The low potential for bioaccumulation observed in aquatic organisms can be extrapolated to a low potential for bioconcentration in terrestrial organisms oecd.org.

Here are some data points regarding the environmental fate of amine oxides:

ParameterValueNotesSource
Estimated Koc (Lauramine Oxide, C12)5.5Indicates very high mobility in soil nih.govechemi.com
Estimated Henry's Law Constant (C12)6.6X10-11 atm-cu m/moleVolatilization from water not important nih.govechemi.com
Estimated BCF (Lauramine Oxide, C12)0.7Low potential for bioconcentration nih.govnih.gov
Primary Biodegradation Rate (C12/C14 AO)0.184 h^-1 (geometric mean, sewer water)Rapid biodegradation nih.govresearchgate.net
Mineralization (C12/C14 AO, Activated Sludge)>97%Near complete breakdown nih.govresearchgate.net
Removal in WWTPs (Amine Oxides)>98%Efficient removal by treatment systems oecd.orgresearchgate.net
Biodegradation Study TypeResultConditionsSource
Aqueous Biodegradation Screening Test (C12)100% removal after 28 daysMeasured by LC-MS nih.govechemi.com
OECD 314A Sewer Water Die-Away (C12/C14 AO)>76% mineralized by study completionRapid biodegradation nih.govresearchgate.net
OECD 303A Activated Sludge Simulation (AO)≤0.09% parent AO remaining in effluentRapid and complete biodegradation nih.govresearchgate.net
Aerobic Biodegradation (AO-R12, AO-R14)Readily biodegradable at pH 7.4Modified OECD Screening Test, 5-75 mg/L initial nih.gov
Anaerobic Biodegradation (Amine Oxides)OccursGenerally slower than aerobic cleaninginstitute.orgoecd.orgdtic.mil

Impact of Environmental Factors on Degradation (e.g., pH, Temperature)

Environmental factors such as temperature and pH can significantly influence the degradation of surfactants, including amine oxides. Sorption processes, which affect the bioavailability of compounds for biodegradation, are influenced by temperature, pH, salinity, and the carbon or clay content of particulate matter. researchgate.net

Research on the biodegradation of other surfactants, such as biosurfactants and linear alkylbenzene sulfonates (LAS), provides insights into how pH and temperature can affect degradation rates. For instance, studies on a biosurfactant extract showed that biodegradation rates were higher at intermediate temperatures (around 25 °C) and at pH values higher than 6. upc.edu Low pH (e.g., pH 5) resulted in lower degradation percentages compared to neutral or slightly alkaline conditions (pH 7). upc.edu Specifically, at 25 °C, the percentage of biodegradation after 15 days was significantly higher at pH 7 (59.66%) than at pH 5 (29.83%). upc.edu At 45 °C after 25 days, biodegradation was 41.33% at pH 7, while it was 0% at pH 5. upc.edu This suggests that neutral to slightly alkaline conditions and moderate temperatures are generally more favorable for the microbial degradation of some surfactants. While these studies did not specifically focus on this compound, they illustrate the general principle that pH and temperature play crucial roles in the microbial activity responsible for biodegradation.

Temperature can have a varied effect on biodegradation, with some studies showing decreased half-lives with increasing temperature within a certain range, followed by an increase at higher temperatures. upc.edu For example, the half-life of a biosurfactant decreased between 14 °C and 25 °C but increased between 25 °C and 36 °C. upc.edu

Advanced Oxidation Processes (AOPs) for Environmental Remediation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment methods designed to remove organic and inorganic pollutants from water and wastewater by generating highly reactive species, primarily hydroxyl radicals (•OH). aesarabia.comontosight.aimdpi.com These radicals are powerful oxidants with high oxidation potential and low selectivity, capable of degrading a wide range of contaminants that are resistant to conventional biological treatments. aesarabia.commdpi.comfiveable.me

AOPs can involve various techniques, including UV light irradiation, ozonation, Fenton's reagent (hydrogen peroxide and iron ions), and photocatalysis. ontosight.aimdpi.com The generation of hydroxyl radicals in AOPs can be initiated through different pathways, such as the photolysis of hydrogen peroxide by UV light. fiveable.me

While specific detailed research findings on the application of AOPs solely for the remediation of this compound were not extensively found in the provided search results, AOPs are generally effective in treating various organic pollutants, including those with amine groups. mdpi.com AOPs have been successfully applied to degrade complex chemical compounds and are considered a viable technology for removing emerging contaminants from drinking water and treating industrial and municipal wastewater. ontosight.ai The effectiveness of AOPs is influenced by factors such as pH, oxidant dose, and the presence of catalysts. fiveable.me For instance, Fenton processes are typically most effective under acidic conditions (pH 2.5-3.5), while ozonation can be more effective in alkaline conditions. fiveable.me

Research on the degradation of other amine-containing compounds using AOPs, such as amine collectors in the Fenton process, has shown that most tested amines could be removed effectively under specific conditions (e.g., pH=4 for the Fenton process). bibliotekanauki.pl This suggests the potential for AOPs to be effective in degrading this compound as well, given its amine oxide structure. AOPs can lead to the mineralization of contaminants into stable inorganic compounds like water, carbon dioxide, and salts. aesarabia.com

The application of AOPs offers advantages over biological or physical processes, including the ability to handle fluctuating flow rates and compositions and the absence of secondary wastes like sludge. aesarabia.com However, limitations can include high operating costs and the potential formation of byproducts. ontosight.ai

Advanced Applications of Stearamine Oxide in Scientific and Technological Domains Non Clinical

Biotechnological Applications (Mechanistic Focus)

Stearamine oxide's surfactant properties and zwitterionic nature make it valuable in several biotechnological applications, primarily concerning the handling and manipulation of biological molecules and systems. smolecule.com

Reagent in Protein Chromatography and Separation Science

This compound can be utilized in protein chromatography and separation science to enhance protein solubility and facilitate their separation. smolecule.com Chromatography is a fundamental technique for separating molecules based on their differential interactions with a stationary and a mobile phase. thermofisher.com Affinity chromatography, for instance, purifies proteins based on specific binding interactions with an immobilized ligand. thermofisher.com While the provided search results mention the use of this compound in protein purification and chromatography smolecule.com, specific detailed mechanisms of its interaction with proteins in chromatographic matrices are not extensively elaborated within these results. Generally, surfactants like this compound can interact with proteins through various mechanisms, including hydrophobic interactions with nonpolar protein regions and electrostatic interactions between the surfactant's charged groups and charged amino acid residues on the protein surface. smolecule.com These interactions can influence protein folding, solubility, and binding to chromatographic stationary phases, thereby affecting separation efficiency. smolecule.com Research also explores the use of modified stationary phases, such as those functionalized with stearamide derivatives, for the separation of peptides and proteins in high-performance liquid chromatography (HPLC), highlighting the broader application of stearyl-based compounds in separation science. researchgate.netresearchgate.net

Role in Liposomal and Nanoparticle Formulations for Biomolecule Delivery (Mechanism of interaction, not therapeutic outcome)

This compound's amphiphilic nature makes it a potential component in the formulation of liposomes and nanoparticles used for biomolecule delivery. smolecule.com Liposomes are vesicular structures composed of lipid bilayers, capable of encapsulating both hydrophilic and hydrophobic molecules. ijpsdronline.commdpi.com Nanoparticles, broadly defined, are submicron-sized particles used as carriers for various substances, including biomolecules. mdpi.commdpi.com The mechanism of interaction of this compound in such formulations primarily revolves around its surfactant properties and its ability to interact with lipid bilayers and nanoparticle surfaces. As a surfactant, it can influence the formation, stability, and size of liposomes and nanoparticles. smolecule.com Its hydrophobic tail can integrate into lipid bilayers or interact with the core of nanoparticles, while its hydrophilic head group can interact with the aqueous environment or the surface of the carrier system. smolecule.com This interaction can affect the encapsulation efficiency of biomolecules, the stability of the formulation in biological fluids, and the release profile of the encapsulated cargo. mdpi.comnih.gov For instance, cationic lipids or surfactants are often used in formulations for nucleic acid delivery due to electrostatic interactions between the positively charged head groups and the negatively charged phosphate (B84403) backbone of DNA or RNA. researchgate.net While the searches mention stearamide-based cationic lipid nanoparticles for gene delivery researchgate.net and the use of amphiphilic molecules in liposome (B1194612) and nanoparticle formation smolecule.commdpi.com, specific detailed studies on the interaction mechanism of this compound itself within liposomal or nanoparticle formulations for biomolecule delivery are not extensively covered in the provided snippets. However, the general principles of surfactant-lipid and surfactant-nanoparticle interactions apply, where this compound would likely influence the structural integrity, surface charge, and interfacial properties of the delivery system. smolecule.commdpi.commdpi.comnih.gov

Materials Science and Engineering

This compound can also play a role in materials science and engineering, particularly as an additive in polymer processing and as a stabilizer or dispersant in the synthesis of nanocomposites. smolecule.comglobalmarketestimates.com

Additive in Polymer Processing for Modifying Rheology and Surface Properties

In polymer processing, additives are incorporated to modify the material's properties and improve processing efficiency. channelpa.comresearchgate.netimpag.ch this compound, as a surfactant and potential lubricant, can act as an additive to modify the rheological properties and surface characteristics of polymers. smolecule.comglobalmarketestimates.com Rheology concerns the flow and deformation of matter, and in polymer processing, controlling melt viscosity and flow behavior is crucial for techniques like extrusion and injection molding. channelpa.commdpi.com Surface properties, such as friction, scratch resistance, and antistatic behavior, are also important for the performance and appearance of polymer products. researchgate.netimpag.chscienceopen.com While the searches mention various additives used in polymer processing to modify rheology and surface properties, including fatty acid amides and slip agents researchgate.netmdpi.comscienceopen.comfineorganics.comgoogle.com, direct detailed information on the specific use and mechanism of this compound in modifying polymer rheology and surface properties is limited in the provided results. However, its surfactant nature suggests it could function as an internal or external lubricant, reducing friction between polymer chains or between the polymer melt and processing equipment, thereby lowering melt viscosity and improving flow (rheology). smolecule.comimpag.chmdpi.com It could also migrate to the polymer surface, forming a layer that reduces the coefficient of friction and improves scratch resistance or provides antistatic properties. researchgate.netimpag.chscienceopen.com this compound is listed as an emulsifier and antistatic agent in cosmetic and personal care products which often involve polymers globalmarketestimates.comcir-safety.orgpsu.edu, suggesting its potential in modifying surface properties in polymer-containing formulations.

Surface Modifiers in Tribology and Lubrication Research

In tribology, the science of friction, wear, and lubrication, surface modifiers play a critical role in controlling the interactions between contacting surfaces. This compound, as a surfactant, can adsorb onto surfaces, forming films that alter the interfacial properties. This adsorption can influence friction and wear behavior. Organic friction modifiers (OFMs), a class of additives that includes certain surfactants, are routinely added to lubricants to reduce friction and wear between sliding surfaces. researchgate.net The physicochemical mechanisms by which OFMs reduce friction and wear have been a subject of research, with studies exploring their behavior at both macroscale and nanoscale levels. researchgate.net

While specific detailed research findings focusing solely on this compound as a surface modifier in tribology were not extensively found in the search results, the general principles of how surfactants and organic friction modifiers function in this domain provide context. OFMs form thin films, often around 2 nm thick, on sliding surfaces. researchgate.net The effectiveness of these films can depend on factors such as surface coverage and the specific interactions between the OFM molecules and the substrate. For instance, studies on stearamide OFMs on iron oxide surfaces and silica (B1680970) AFM tips have shown that friction-coverage relations can differ between macroscale and nanoscale experiments, attributed to factors like molecular plowing at the nanoscale. researchgate.net The ability of surfactants like this compound to adsorb onto metal or oxide surfaces via their polar headgroup, while the hydrophobic tail orients away from the surface, can create a lubricating layer that reduces direct solid-solid contact. This principle is fundamental to the action of many boundary lubrication additives.

Fundamental Principles in Formulation Science

This compound's amphiphilic nature makes it a valuable component in various formulations, influencing properties such as detergency, solubilization, and viscosity.

Detergency Mechanisms and Soil Removal Principles

Detergency is the process of removing unwanted substances (soil) from a surface. Surfactants are key to detergency due to their ability to lower surface tension and interact with both hydrophobic and hydrophilic components of soil. This compound, functioning as a surfactant, contributes to detergency through several mechanisms. Surfactants can adsorb at the interfaces between water, soil, and the substrate, helping to lift and disperse soil particles. researchgate.netgoogle.com

The process of soil removal involves displacing the soil from the surface with the detergent solution. researchgate.net For oily soils, this can involve the surfactant molecules surrounding oil droplets, forming micelles that keep the oil dispersed in the water phase. unc.edu For solid particles, surfactants can adsorb onto the particle surface and the substrate surface, creating repulsive forces that prevent redeposition of the soil once it has been removed. google.com The effectiveness of a detergent is influenced by factors such as the concentration of the surfactant (particularly its critical micelle concentration, or CMC), temperature, and the presence of other formulation components. oecd.orggoogle.com this compound's ability to act as a cleansing agent is noted in its applications in products like shampoos, dishwashing detergents, and hard surface cleansers. colonialchem.com

Solubilization of Hydrophobic Compounds in Aqueous Media

Many formulations require the dispersion or dissolution of hydrophobic (water-insoluble) compounds in an aqueous base. Surfactants like this compound facilitate this through the process of solubilization. Above their critical micelle concentration (CMC), surfactants form micelles in water. unc.eduoecd.orggoogle.com These micelles are aggregates of surfactant molecules where the hydrophobic tails are oriented towards the interior, forming a nonpolar core, while the hydrophilic headgroups are on the exterior, in contact with the water. unc.edu

Hydrophobic compounds can partition into the hydrophobic core of these micelles, effectively becoming dissolved within the aqueous solution. unc.edu This allows for the creation of stable, homogeneous formulations containing ingredients that would otherwise separate. The efficiency of solubilization depends on the structure of the surfactant, the nature of the hydrophobic compound, and the properties of the aqueous medium. This compound's long hydrophobic tail makes it effective in interacting with and solubilizing other hydrophobic substances within its micellar structures. unc.edu

Viscosity Control in Complex Multicomponent Systems

Controlling the viscosity of a formulation is crucial for its stability, performance, and aesthetic properties. This compound can act as a viscosity builder or modifier in complex multicomponent systems. colonialchem.comcosmeticsinfo.orgatamanchemicals.com The ability of surfactants to influence viscosity is related to their self-assembly behavior in solution, including the formation of micelles and other ordered structures. unc.edugoogle.com

In some formulations, particularly those containing other surfactants or polymers, this compound can interact to form larger, more complex aggregates or networks that increase the viscosity of the system. google.com These interactions can be influenced by factors such as the concentration of this compound and other components, temperature, and ionic strength. For example, this compound is described as an effective viscosity builder useful in creating pleasing shampoo and hair rinse products. colonialchem.com Its ability to enhance viscosity contributes to the desired texture and flow properties of these formulations. cosmeticsinfo.org The mechanism often involves the formation of entangled micellar structures or the interaction with polymer networks, restricting the flow of the liquid.

Here is a summary of some key properties and applications related to the outlined sections:

Property/Application AreaRole of this compoundRelevant Principles
Tribology/Lubrication Surface Modifier, potential component in organic friction modifiersAdsorption onto surfaces, formation of thin films, reduction of friction and wear
Detergency Cleansing agent, assists in soil removal and dispersionLowering surface tension, micelle formation, emulsification, preventing redeposition
Solubilization Facilitates dissolution of hydrophobic compounds in waterFormation of micelles with hydrophobic cores
Viscosity Control Viscosity builder/enhancer in formulationsFormation of complex micellar structures or interaction with other components

Future Research Trajectories and Unexplored Frontiers of Stearamine Oxide

Development of Novel Stearamine Oxide Derivatives with Tailored Properties

Future research is expected to focus on synthesizing novel derivatives of this compound with precisely engineered properties for specific applications. This involves modifying the molecule's structure to enhance or introduce new functionalities. While the provided search results mention novel ceramide derivatives nih.gov, which are structurally different from this compound, and discuss amine oxide surfactants in general google.com, specific detailed research findings on the development of novel this compound derivatives with tailored properties were not prominently featured in the search results. However, the general understanding of surfactant chemistry suggests that modifications to the alkyl chain length, the amine head group, or the introduction of additional functional groups could lead to derivatives with altered solubility, surface activity, foaming characteristics, or interactions with other molecules. The potential to create zwitterionic surfactants with enhanced performance or reduced environmental impact remains an active area within surfactant chemistry.

Exploration of this compound in Advanced Sustainable Technologies

This compound's potential role in sustainable technologies represents a significant area for future exploration. Its biodegradability, as indicated by ready biodegradation observed for amine oxides with similar chain lengths oecd.org, positions it as a candidate for environmentally friendlier formulations. Future research could investigate its use in:

Enhanced oil recovery (EOR): Surfactants play a crucial role in EOR by reducing interfacial tension between oil and water, mobilizing trapped oil. Research could explore the efficacy of this compound or its derivatives in challenging reservoir conditions.

Wastewater treatment: this compound's ability to interact with various substances suggests potential for removing pollutants from water. Future studies could focus on its effectiveness in flotation, emulsification, or solubilization processes for treating industrial or municipal wastewater.

Development of bio-based formulations: Integrating this compound into formulations utilizing renewable resources aligns with sustainability goals. Research could focus on combining this compound with other bio-based components for various applications.

While the search results highlight the use of amine oxides in cleaning compositions google.com and discuss their use in personal care for properties like foam enhancement and reduced irritation cosmeticsinfo.orgaocs.org, specific detailed research on this compound's role in advanced sustainable technologies beyond general biodegradability was not extensively detailed in the provided snippets.

Integration with Machine Learning and AI for Predictive Modeling of Behavior

The application of machine learning (ML) and artificial intelligence (AI) is becoming increasingly prevalent in chemical research for predicting molecular behavior and optimizing formulations. Future research on this compound could heavily leverage these tools for:

Predicting physical and chemical properties: ML models could be trained on existing data to predict properties like critical micelle concentration, solubility, or viscosity of this compound and its potential derivatives under various conditions.

Optimizing formulation performance: AI algorithms could be used to predict the performance of formulations containing this compound, such as cleaning efficacy, foaming stability, or conditioning effects, based on ingredient composition and concentration.

Designing novel derivatives: ML could assist in the in silico design of novel this compound derivatives with desired properties by exploring a vast chemical space more efficiently than traditional experimental methods.

The search results indicate the growing application of ML in pharmaceutical datasets for personalized medicine ucl.ac.uk and in tribology for predicting material behavior researchgate.net, as well as in optimizing 3D-printed drug formulations pharmaexcipients.com. While these examples demonstrate the power of ML in related chemical and material science fields, specific applications of ML/AI for predictive modeling specifically of this compound's behavior were not found in the provided snippets. This suggests that this area represents a significant unexplored frontier.

Elucidation of Complex Multi-Component System Interactions

This compound is often used in complex formulations containing multiple components. A deeper understanding of its interactions within these systems is crucial for optimizing performance and predicting stability. Future research should aim to:

Study mixed micelle formation: Investigate the interactions between this compound and other surfactants (anionic, cationic, nonionic) at a molecular level to understand mixed micelle formation and its impact on properties like viscosity, foaming, and cleaning. h5mag.comh5mag.com

Analyze interactions with polymers and proteins: Elucidate how this compound interacts with various polymers used as thickeners or conditioning agents, and with proteins in biological systems or formulations. smolecule.com

Model complex interfaces: Utilize advanced spectroscopic and simulation techniques to study the behavior of this compound at interfaces (e.g., oil-water, solid-liquid) in multi-component systems.

The search results mention the ability of this compound to form mixed micelles with anionic surfactants, which can lower irritation potential and improve foam and viscosity properties h5mag.comh5mag.com. It is also noted that this compound can interact with proteins through electrostatic interactions smolecule.com. These findings highlight the existing recognition of this compound's role in multi-component systems and underscore the need for further in-depth research in this area.

Investigation of this compound in Novel Biotechnological Tools and Processes

The unique properties of this compound, particularly its amphiphilic and zwitterionic nature, suggest potential applications in novel biotechnological tools and processes. Future research could explore its use in:

Protein handling and analysis: Investigate this compound's utility in solubilizing and stabilizing membrane proteins for structural and functional studies, or in protein purification techniques. smolecule.com

Gene delivery systems: Explore the potential of this compound to form complexes with nucleic acids for gene delivery applications. smolecule.com

Antimicrobial applications: Further investigate the observed antimicrobial activity of this compound against certain bacteria and fungi and explore its potential as a component in disinfectants or preservatives. smolecule.com

Cell culture and biological assays: Evaluate the compatibility of this compound with biological systems and its potential use in cell lysis, permeabilization, or as a component in cell culture media, considering its low irritation potential. smolecule.comh5mag.comcolonialchem.com

The search results indicate that this compound is being investigated as a potential carrier for gene delivery due to its ability to form complexes with DNA smolecule.com. Its use in protein purification and membrane protein research due to its ability to improve solubility and separation is also mentioned smolecule.com. Furthermore, studies suggesting its antimicrobial activity against certain bacteria and fungi have been noted, although the mechanisms require further understanding smolecule.com. These findings demonstrate early explorations into the biotechnological applications of this compound, indicating a promising frontier for future research.

Based on the search results, specific quantitative data tables directly related to future research trajectories were not available. The data presented in the search results primarily pertains to current properties, safety assessments, and market analysis rather than experimental outcomes of future research.

Q & A

Q. What are the standard laboratory synthesis methods for stearamine oxide, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via oxidation of stearylamine (octadecylamine) using hydrogen peroxide under controlled conditions. Key steps include:

  • Reagent selection : Use of stearic acid as a precursor, followed by amidation and oxidation .
  • Reaction optimization : Temperature (60–80°C), pH (neutral to slightly acidic), and reaction time (4–6 hours) critically affect yield. Prolonged heating may degrade the product .
  • Purification : Precipitation in dilute hydrochloric acid and neutralization with NaOH yield this compound with ~85% purity. Catalyst removal (e.g., nickel) via filtration is essential .

Table 1: Synthesis Parameters

ParameterConditionYield/Purity
Temperature70°C85% yield
Oxidation agent30% H₂O₂>90% conversion
CatalystNickel (6 kg/t)Removed via filtration

Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the amine oxide group (δ 3.0–3.5 ppm for N⁺–O⁻) and alkyl chain integrity .
  • Infrared Spectroscopy (IR) : Peaks at 950–960 cm⁻¹ (N–O stretch) and 2850–2950 cm⁻¹ (C–H stretches) validate functional groups .
  • Elemental Analysis : Matches calculated C, H, N, and O percentages to theoretical values (e.g., C: 70.1%, H: 12.6%, N: 4.1%) .

Q. How does this compound behave in aqueous solutions, and what factors affect its critical micelle concentration (CMC)?

this compound is a zwitterionic surfactant with pH-dependent behavior:

  • pH < 3 : Acts as a cationic surfactant due to protonation of the amine oxide group.
  • pH > 7 : Non-ionic behavior dominates, enhancing foam stability in formulations .
  • CMC determination : Conductivity or surface tension measurements at 25°C show CMC values between 0.1–0.5 mM. Ionic strength and temperature inversely affect CMC .

Advanced Research Questions

Q. What molecular mechanisms underlie this compound’s antimicrobial activity, and how can synergies with other surfactants be experimentally validated?

  • Mechanism : Disruption of microbial membranes via hydrophobic alkyl chain insertion and electrostatic interactions with zwitterionic headgroups .
  • Synergy testing :

Prepare binary surfactant systems (e.g., this compound + lauramine oxide).

Measure minimum inhibitory concentration (MIC) against S. aureus and E. coli.

Use isobologram analysis to identify synergistic/antagonistic effects .

  • Key finding : this compound reduces MIC of benzalkonium chloride by 50% in Gram-negative bacteria due to enhanced membrane permeability .

Q. How can researchers resolve contradictions in reported toxicity data for this compound across in vitro and in vivo studies?

Discrepancies often arise from:

  • Concentration differences : In vitro studies use higher doses (e.g., 500 µg/mL) versus in vivo LD₅₀ values (e.g., >2000 mg/kg in rats) .
  • Model systems : Primary human keratinocytes may show higher sensitivity than rodent models .
  • Methodology : Standardize assays (e.g., MTT vs. Alamar Blue) and exposure times (24–72 hours) for cross-study comparability .

Q. What experimental strategies ensure the stability of this compound in formulations under varying storage conditions?

  • Accelerated stability testing :

Store samples at 25°C/60% RH and 40°C/75% RH for 6 months.

Monitor degradation via HPLC for oxidation byproducts (e.g., stearyl alcohol).

  • Stabilizers : Add antioxidants (0.1% BHT) or chelating agents (EDTA) to inhibit peroxide formation .
  • pH control : Maintain pH 5–7 to prevent hydrolysis of the amine oxide group .

Q. How can computational modeling predict this compound’s interaction with lipid bilayers or proteins?

  • Molecular dynamics (MD) simulations :

Build a POPC lipid bilayer and embed this compound molecules.

Analyze bilayer thickness, area per lipid, and diffusion coefficients.

  • Docking studies : Use AutoDock Vina to predict binding affinity with bacterial enzymes (e.g., β-lactamase) .

Methodological Notes

  • Data validation : Cross-reference NMR/IR spectra with NIST Chemistry WebBook entries .
  • Ethical reporting : Disclose conflicts (e.g., surfactant supplier partnerships) in acknowledgments .
  • Replication : Share detailed experimental protocols (e.g., catalyst ratios, stirring speeds) in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.